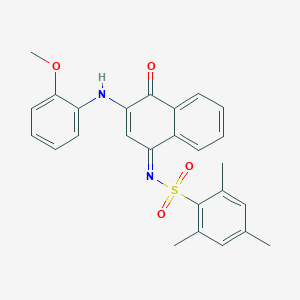
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, commonly known as TAK-733, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is an important signaling pathway that regulates cell growth, differentiation, and survival. TAK-733 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
TAK-733 targets the N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide pathway by inhibiting the activity of MEK1/2, which are upstream kinases that activate ERK1/2, the final effectors of the pathway. By inhibiting MEK1/2, TAK-733 prevents the activation of ERK1/2 and downstream signaling events that promote cell growth and survival.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, TAK-733 has also been shown to have effects on normal cells. Specifically, TAK-733 has been shown to inhibit the proliferation of T cells and B cells, which are important components of the immune system. This suggests that TAK-733 may have immunosuppressive effects, which could limit its use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-733 is its specificity for MEK1/2, which reduces the risk of off-target effects. TAK-733 also has good pharmacokinetic properties, which allows for effective delivery to target tissues. However, TAK-733 has some limitations for lab experiments, including its relatively short half-life and the need for high concentrations to achieve effective inhibition of MEK1/2.
Zukünftige Richtungen
There are several potential future directions for research on TAK-733. One area of interest is the development of combination therapies that incorporate TAK-733 with other cancer therapies, such as immunotherapies or targeted therapies. Another area of interest is the identification of biomarkers that can predict response to TAK-733, which could help to personalize treatment for individual patients. Finally, further research is needed to better understand the immunosuppressive effects of TAK-733 and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of TAK-733 involves several steps, starting with the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-amino-4-methoxyaniline to produce N-(2-methoxyanilino)-2,4,6-trimethylbenzenesulfonamide. This intermediate is then reacted with 4-formyl-1-naphthaleneacetic acid to produce TAK-733.
Wissenschaftliche Forschungsanwendungen
TAK-733 has been extensively studied in preclinical models of cancer, including melanoma, colorectal cancer, and pancreatic cancer. In these studies, TAK-733 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. TAK-733 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiotherapy.
Eigenschaften
Molekularformel |
C26H24N2O4S |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(NZ)-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-16-13-17(2)26(18(3)14-16)33(30,31)28-22-15-23(25(29)20-10-6-5-9-19(20)22)27-21-11-7-8-12-24(21)32-4/h5-15,27H,1-4H3/b28-22- |
InChI-Schlüssel |
CUACRNJETGXKSR-SLMZUGIISA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281268.png)
![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281274.png)
![Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281275.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281276.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)